6-Methoxy-2H-chromene-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOCQPOSPBMQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377258 | |

| Record name | 6-Methoxy-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-62-1 | |

| Record name | 6-Methoxy-2H-1-benzopyran-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methoxy-2H-chromene-3-carboxylic acid chemical structure and properties

This guide provides a comprehensive technical overview of 6-Methoxy-2H-chromene-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and biological activities.

Introduction and Core Molecular Features

This compound (CAS No: 57543-62-1) is a derivative of the chromene scaffold, a benzopyran system that is a privileged structure in medicinal chemistry.[1][2] Its unique molecular architecture, featuring a methoxy group and a carboxylic acid moiety, imparts specific chemical and biological properties that make it a valuable precursor for the synthesis of more complex molecules.[1]

The core structure consists of a 2H-chromene ring system, where a benzene ring is fused to a pyran ring with a double bond between carbons 2 and 3.[1] Key substituents include:

-

A methoxy group (-OCH₃) at the C6 position: This electron-donating group influences the electronic properties of the aromatic ring.[1]

-

A carboxylic acid group (-COOH) at the C3 position: This functional group introduces polarity, provides a site for hydrogen bonding, and serves as a handle for further chemical modifications.[1]

The interplay of these features makes this compound a subject of interest for investigating structure-activity relationships in various biological targets.

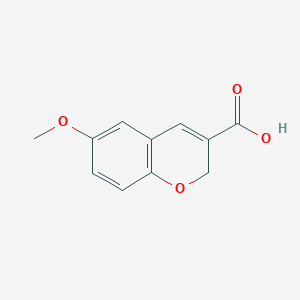

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is crucial for the handling, characterization, and application of this compound.

Physicochemical Data

The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 57543-62-1 | [1][3][4][5] |

| Molecular Formula | C₁₁H₁₀O₄ | [1][3][4][5] |

| Molecular Weight | 206.19 g/mol | [1][3][5] |

| Appearance | Solid | [4] |

| Melting Point | 184-186 °C | [5] |

| IUPAC Name | This compound | [1] |

| InChI Key | VOOCQPOSPBMQSK-UHFFFAOYSA-N | [1][4][5] |

| SMILES | COC1=CC2=C(C=C1)OCC(=C2)C(=O)O | [1][6] |

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: In proton NMR spectroscopy, the methoxy protons are expected to resonate as a singlet around δ 3.8–4.0 ppm.[1] The protons on the chromene core will exhibit characteristic shifts and coupling patterns.

-

¹³C NMR Spectroscopy: Carbon-13 NMR provides detailed information about the carbon skeleton. The spectrum for the closely related 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is available, which can serve as a reference for interpreting the spectrum of the title compound.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying key functional groups. The spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[8]

-

C-H stretch (aromatic and aliphatic): Bands between 3100-2840 cm⁻¹.[9][10]

-

C=O stretch (carboxylic acid): A strong absorption band around 1760-1690 cm⁻¹.[1][8]

-

C=C stretch (aromatic): Absorptions in the 1600-1400 cm⁻¹ region.[9]

-

C-O stretch (ether and carboxylic acid): Bands in the 1320-1210 cm⁻¹ region.[8]

-

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The exact mass of this compound is 206.19 Da.[5]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common laboratory-scale method involves the carboxylation of 6-methoxy-2H-chromene.

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol: Carboxylation of 6-methoxy-2H-chromene

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

6-methoxy-2H-chromene

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Dry anisole

-

Carbon dioxide (CO₂) gas or dry ice

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 6-methoxy-2H-chromene in dry anisole, add a suitable base such as DABCO.[1]

-

Bubble CO₂ gas through the reaction mixture or add crushed dry ice in portions while maintaining the temperature.[1]

-

Stir the mixture at room temperature or a slightly elevated temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, quench the reaction with 1M HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by filtration or column chromatography to yield pure this compound.[1]

Causality: The base deprotonates the chromene precursor, forming a nucleophilic intermediate that attacks the electrophilic carbon of CO₂. Subsequent protonation yields the final carboxylic acid product.[1] The use of a dry solvent is critical to prevent unwanted side reactions.

Chemical Reactivity

The carboxylic acid and the chromene ring system are the primary sites of reactivity.

-

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]

-

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1]

-

Esterification and Amidation: The carboxylic acid functionality allows for the straightforward synthesis of ester and amide derivatives, which is a common strategy in drug discovery to modulate physicochemical properties and biological activity.

Biological Activities and Therapeutic Potential

Chromene derivatives are known to exhibit a wide range of biological activities, and this compound is no exception. It serves as a key intermediate in the synthesis of compounds with potential therapeutic applications.

-

Anticancer Potential: Derivatives of chromene-3-carboxylic acid have been investigated for their anticancer properties. For instance, a related compound demonstrated an IC₅₀ value of 8.01 µM against MCF-7 breast cancer cells.[1]

-

Anti-inflammatory Activity: The chromene scaffold is associated with anti-inflammatory effects. Some derivatives have been shown to modulate inflammatory signaling pathways, such as those involving the P2Y6 receptor.[1]

-

Antimicrobial Properties: Preliminary studies suggest that chromene derivatives can be effective against both Gram-positive and Gram-negative bacteria.[1]

-

Antioxidant Activity: The chromene ring system can act as a scavenger of free radicals, and derivatives have been shown to enhance the activity of antioxidant enzymes.[1][11]

Derivatives of the closely related 6-methoxy-chroman-3-carboxylic acid have been developed as potent and isoform-selective ROCK2 inhibitors, highlighting the potential of this scaffold in targeting specific enzymes.[12]

Applications in Research and Development

This compound is a versatile building block with applications in several areas of chemical and pharmaceutical research.

-

Drug Discovery: It serves as a precursor for the synthesis of novel therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases.[1] Its structure allows for systematic modifications to explore structure-activity relationships.

-

Materials Science: Chromene derivatives are utilized in the development of materials with specific optical properties, such as UV absorbers and fluorescent dyes.[1]

-

Synthetic Chemistry: It is a valuable intermediate for the synthesis of more complex heterocyclic compounds.[1] Advanced synthetic methods, such as rhodium(III)-catalyzed C-H activation, have been developed for the synthesis of 2H-chromene-3-carboxylic acids.[13][14]

Conclusion

This compound is a chemically versatile and biologically relevant molecule. Its well-defined structure, coupled with its accessible synthesis and diverse reactivity, makes it an important tool for researchers in both academic and industrial settings. The continued exploration of this compound and its derivatives is expected to yield novel discoveries in medicine and materials science.

References

-

6-methoxy-2-oxo-2H-chromene-3-carboxylic acid | C11H8O5 | CID 711717 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed. (2019). PubMed. Retrieved from [Link]

-

Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2022). ACS Publications. Retrieved from [Link]

-

Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed. (2006). PubMed. Retrieved from [Link]

-

Infrared (IR) Spectroscopy. (n.d.). LibreTexts. Retrieved from [Link]

-

This compound (C11H10O4) - PubChemLite. (n.d.). PubChemLite. Retrieved from [Link]

-

Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade | Organic Letters - ACS Publications. (2018). ACS Publications. Retrieved from [Link]

-

Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - Dove Medical Press. (2016). Dove Medical Press. Retrieved from [Link]

-

(PDF) Infrared spectra and structure of molecular complexes of aromatic acids. (2025). ResearchGate. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]

-

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide - MDPI. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI. (n.d.). MDPI. Retrieved from [Link]

-

Infrared Spectroscopy - CDN. (n.d.). Illinois State University. Retrieved from [Link]

Sources

- 1. This compound | 57543-62-1 | Benchchem [benchchem.com]

- 2. Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - this compound (C11H10O4) [pubchemlite.lcsb.uni.lu]

- 7. spectrabase.com [spectrabase.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

Physicochemical properties of 6-Methoxy-2H-chromene-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2H-chromene-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of this compound (CAS No: 57543-62-1), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the chromene scaffold, a privileged structure in drug discovery, understanding its fundamental properties is critical for its application as a synthetic building block and a potential bioactive agent.[1][2][3][4] This document synthesizes available data on its molecular structure, spectroscopic profile, and key physicochemical parameters such as lipophilicity and acidity. Furthermore, it presents detailed, field-proven experimental protocols for the empirical determination of these properties, grounding theoretical knowledge in practical, verifiable methodology. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Significance of the Chromene Scaffold

The Privileged Chromene Moiety in Drug Discovery

Chromenes, heterocyclic compounds featuring a benzopyran ring system, are abundantly found in nature and serve as the core structure for a vast array of molecules with diverse pharmacological activities.[2][3] Their derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][5] This versatility has established the chromene moiety as a "privileged scaffold" in medicinal chemistry, a template that can interact with multiple cellular targets, making it a fertile ground for the development of novel therapeutics.[5]

Spotlight on this compound

This compound is a specific derivative that combines the foundational chromene core with two key functional groups that modulate its properties:

-

A methoxy group (-OCH₃) at the C6 position: This electron-donating group influences the electronic properties of the aromatic ring, which can impact molecular interactions and metabolic stability.[6]

-

A carboxylic acid (-COOH) at the C3 position: This group introduces polarity, acidity, and the capacity for hydrogen bonding, significantly affecting the molecule's solubility, pKa, and potential to interact with biological targets.[6]

This unique combination makes the compound an important intermediate for synthesizing more complex heterocyclic structures and a subject of interest for its own potential bioactivity.[6]

Core Physicochemical Profile

The fundamental properties of this compound are summarized below. It is important to note that while some properties are computationally predicted, they provide a valuable baseline for experimental design.

| Property | Value / Description | Source |

| CAS Number | 57543-62-1 | [7][8] |

| Molecular Formula | C₁₁H₁₀O₄ | [7][8] |

| Molecular Weight | 206.19 g/mol | [7][8] |

| IUPAC Name | This compound | |

| Synonyms | 6-Methoxy-2H-1-benzopyran-3-carboxylic acid | [8] |

| Physical Form | Solid | [7] |

| Predicted XlogP | 1.5 | [9] |

| InChI Key | VOOCQPOSPBMQSK-UHFFFAOYSA-N | [7][9] |

| SMILES | COC1=CC2=C(C=C1)OCC(=C2)C(=O)O | [9] |

Predicted Lipophilicity (logP)

The predicted octanol-water partition coefficient (XlogP) of 1.5 suggests that the molecule possesses a moderate degree of lipophilicity.[9] This value indicates a balance between aqueous solubility and lipid membrane permeability, a crucial parameter in drug design for oral bioavailability and cell penetration. An experimental determination is essential for confirmation.

Acidity (pKa)

While no experimental pKa value is prominently reported in the literature, the presence of the carboxylic acid group defines the molecule as a weak acid. The pKa value is expected to be in the typical range for carboxylic acids (around 4-5), influenced by the electronic effects of the chromene ring system. This acidity is critical as it dictates the compound's ionization state at physiological pH (~7.4), which in turn governs its solubility, receptor binding, and transport properties.

Solubility

Based on its structure, the compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Its solubility in aqueous media is likely to be low but will increase significantly under basic conditions (pH > pKa) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

Spectroscopic and Analytical Characterization

Definitive structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : Expected signals would include a singlet for the methoxy protons around δ 3.8–4.0 ppm, distinct aromatic protons on the benzene ring, and protons associated with the pyran ring and the carboxylic acid.[6]

-

¹³C-NMR : Signals would correspond to the eleven unique carbon atoms, including the characteristic carbonyl carbon of the carboxylic acid (δ > 160 ppm) and the methoxy carbon (δ ~55-60 ppm).

-

-

Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands, including a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch from the carbonyl group (~1700 cm⁻¹), and C-O stretches from the ether and ester functionalities.

-

Mass Spectrometry (MS) : The molecular ion peak corresponding to the exact mass (206.0579 Da) should be readily identifiable.[9] Analysis of fragmentation patterns can further corroborate the structure.

-

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reverse-phase HPLC, is the standard method for assessing the purity of the compound.[10] A well-defined, sharp peak under appropriate conditions would indicate high purity.

Experimental Protocols: A Methodological Deep Dive

To ensure scientific rigor, predicted values must be validated experimentally. The following protocols are designed as self-validating systems for determining key physicochemical parameters.

Protocol for Determination of logP via Shake-Flask Method

Principle & Rationale: This is the gold-standard method for logP determination. It directly measures the partitioning of a solute between two immiscible phases (n-octanol and water) at equilibrium. Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. Analysis by a sensitive method like HPLC-UV ensures that even low concentrations in either phase can be accurately quantified.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together vigorously for 24 hours, followed by separation using a separatory funnel.

-

Stock Solution: Prepare a stock solution of this compound in pre-saturated n-octanol (e.g., 1 mg/mL).

-

Partitioning: In a centrifuge tube, combine 5 mL of the stock solution with 5 mL of pre-saturated water.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for at least 2 hours to ensure equilibrium is reached. A mechanical shaker or rotator is ideal.

-

Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve complete separation of the two phases.

-

Sampling: Carefully withdraw a known volume from both the n-octanol and the aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a validated reverse-phase HPLC-UV method. A calibration curve must be generated for accurate quantification.

-

Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water])

Protocol for pKa Determination via Potentiometric Titration

Principle & Rationale: This method relies on monitoring the change in pH of a solution of the weak acid as it is neutralized by a strong base. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal. Using a calibrated pH meter and a precise titrator ensures accuracy. The inflection point of the resulting titration curve indicates the equivalence point, from which the half-equivalence point is determined.

Methodology:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.

-

System Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25°C). Insert a calibrated pH electrode and a magnetic stir bar.

-

Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant in a calibrated burette or auto-titrator.

-

Titration: Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.

-

Data Plotting: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Equivalence Point Determination: Identify the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the curve (d(pH)/dV).

-

pKa Calculation: The pKa is the pH value at the half-equivalence point (Veq / 2). Read this pH value directly from the titration curve.

Sources

- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. rjptonline.org [rjptonline.org]

- 3. The Role of Chromenes in Drug Discovery and Development [benthambooks.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 57543-62-1 | Benchchem [benchchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. PubChemLite - this compound (C11H10O4) [pubchemlite.lcsb.uni.lu]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 6-Methoxy-2H-chromene-3-carboxylic acid: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 6-Methoxy-2H-chromene-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis methodologies, detailed spectral characterization, and explore its multifaceted biological activities, including its potential as an anti-inflammatory and anti-cancer agent. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents and functional materials.

Core Compound Identification

This compound is a derivative of the chromene scaffold, a structural motif prevalent in a wide array of natural products. The presence of the methoxy and carboxylic acid functional groups imparts unique physicochemical properties that contribute to its biological activity.

| Identifier | Value |

| CAS Number | 57543-62-1[1][2] |

| Molecular Formula | C₁₁H₁₀O₄[2] |

| Molecular Weight | 206.19 g/mol [1][2] |

| IUPAC Name | This compound |

| Synonyms | 6-Methoxy-2H-1-benzopyran-3-carboxylic acid[2] |

| InChI Key | VOOCQPOSPBMQSK-UHFFFAOYSA-N[1] |

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of this compound can be approached through several routes. Here, we detail two prominent and effective methods: the classical Knoevenagel condensation and a modern Rhodium(III)-catalyzed C-H activation/[3+3] annulation.

Knoevenagel Condensation: A Classic Approach

The Knoevenagel condensation is a robust and widely used method for the formation of α,β-unsaturated dicarbonyl compounds and their derivatives.[3][4] In the context of chromene synthesis, it involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, followed by cyclization.

Reaction Scheme:

Sources

A Guide to the Spectroscopic Characterization of 6-Methoxy-2H-chromene-3-carboxylic acid

Abstract

This technical guide provides an in-depth analysis of the spectral data for 6-Methoxy-2H-chromene-3-carboxylic acid (CAS No: 57543-62-1), a key heterocyclic building block in medicinal and synthetic chemistry.[1] Aimed at researchers, scientists, and drug development professionals, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and quality verification of this compound. We present detailed experimental protocols, data interpretation grounded in spectroscopic principles, and visual aids to offer a comprehensive analytical overview.

Introduction: The Chromene Core in Modern Chemistry

This compound belongs to the chromene class of compounds, which are bicyclic oxygen-containing heterocycles. The chromene scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1] The specific substitution of a methoxy group at the C6 position and a carboxylic acid at the C3 position endows this molecule with unique electronic and steric properties, making it a valuable precursor for synthesizing more complex bioactive molecules.[1][2]

Accurate structural confirmation is the bedrock of chemical research. Spectroscopic techniques like NMR, IR, and MS provide a detailed molecular fingerprint, confirming identity, purity, and structural integrity. This guide serves as a practical reference for the analytical characterization of this important synthetic intermediate.

Figure 1. Structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: Proton NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling reveals adjacent, non-equivalent protons.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[3]

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Temperature: 298 K.

-

Sweep Width: Approximately 16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

Data Presentation & Interpretation

The following table summarizes the expected ¹H NMR spectral data. Chemical shifts are predictive and based on values reported for structurally similar chromene and coumarin derivatives.[1][4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~12.5 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded, appearing as a broad singlet far downfield. Its position can vary with concentration and solvent. |

| ~7.80 | s | 1H | H-4 | This vinyl proton is adjacent to the electron-withdrawing carboxylic acid group and the ring oxygen, causing a significant downfield shift. |

| ~7.20 | d | 1H | H-5 | This aromatic proton is ortho to the methoxy group and shows coupling to H-7, though it may appear as a singlet or narrow doublet depending on the coupling constant. |

| ~6.90 | d | 1H | H-8 | This aromatic proton is part of the benzene ring and its chemical shift is influenced by the adjacent ring oxygen. |

| ~6.85 | dd | 1H | H-7 | This proton is ortho to the methoxy group and meta to the ring fusion, showing coupling to H-5 and H-8. The electron-donating methoxy group shifts it slightly upfield. |

| ~4.90 | s | 2H | H-2 (-CH₂-) | The methylene protons at the C2 position are adjacent to the ring oxygen and the C=C double bond, resulting in a downfield shift. They appear as a singlet. |

| ~3.75 | s | 3H | -OCH₃ | The methoxy protons are shielded by the oxygen atom and appear as a characteristic sharp singlet in a predictable region.[1] |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle: Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. The chemical shift of each carbon provides insight into its hybridization (sp³, sp², sp) and its electronic environment (e.g., attachment to electronegative atoms).

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.[3]

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled sequence (e.g., zgpg30).

-

Sweep Width: Approximately 220 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Data Presentation & Interpretation

The table below outlines the expected ¹³C NMR chemical shifts, derived from spectral databases and literature on analogous compounds.[4][5][6]

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~168.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it far downfield. |

| ~155.0 | C-6 | This aromatic carbon is directly attached to the electron-donating methoxy group, causing a significant downfield (deshielding) effect. |

| ~148.0 | C-8a | A quaternary carbon at the fusion of the two rings, its chemical shift is influenced by the adjacent oxygen atom. |

| ~135.0 | C-4 | The vinyl carbon atom, its chemical shift reflects its sp² hybridization and position in the conjugated system. |

| ~125.0 | C-3 | This quaternary carbon is attached to the carboxylic acid group and is part of the C=C double bond. |

| ~120.0 | C-4a | The second quaternary carbon at the ring fusion. |

| ~117.0 | C-5 | Aromatic CH carbon. |

| ~115.0 | C-7 | Aromatic CH carbon, its shift is influenced by the ortho methoxy group. |

| ~112.0 | C-8 | Aromatic CH carbon. |

| ~65.0 | C-2 (-CH₂-) | The sp³ hybridized methylene carbon is deshielded by the adjacent ring oxygen. |

| ~55.5 | -OCH₃ | The methoxy carbon is characteristic and appears in a well-defined upfield region. The chemical shift of methoxy carbons is a useful descriptor in structural analysis.[6] |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these vibrations are characteristic of specific functional groups, making IR an excellent tool for qualitative functional group analysis.

Experimental Protocol

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Analyze the pellet using a Fourier-Transform Infrared (FTIR) spectrometer.[7]

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Data Presentation & Interpretation

The key IR absorption bands confirm the presence of the principal functional groups.[8][9]

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3300 - 2500 | Strong, Broad | O-H Stretch | The carboxylic acid O-H stretch is characteristically very broad due to strong hydrogen bonding, often obscuring the C-H stretching region.[9] |

| 3100 - 3000 | Medium | C-H Stretch (sp²) | Aromatic and vinylic C-H stretching vibrations. |

| 3000 - 2850 | Medium | C-H Stretch (sp³) | Aliphatic C-H stretching from the methylene (-CH₂) and methoxy (-OCH₃) groups. |

| ~1700 | Strong | C=O Stretch | This intense absorption is characteristic of the carbonyl group in the carboxylic acid. Its position can be influenced by conjugation and hydrogen bonding.[1][9] |

| 1620 - 1580 | Medium | C=C Stretch | Aromatic and vinylic C=C bond stretching vibrations confirm the presence of the unsaturated rings.[8] |

| 1320 - 1210 | Strong | C-O Stretch | A strong band corresponding to the C-O single bond stretching in the carboxylic acid and the aryl ether.[9] |

| 1440 - 1395 | Medium | O-H Bend | In-plane bending of the carboxylic acid O-H group.[9] |

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a high-energy electron beam ionizes the molecule, forming a molecular ion (M⁺). This ion is often unstable and fragments into smaller, charged species. The resulting fragmentation pattern provides a structural fingerprint and helps confirm the molecular weight.[10]

Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

Data Presentation & Interpretation

The molecular weight of this compound is 206.19 g/mol .[1][11] The mass spectrum is expected to show a molecular ion peak at m/z = 206.

Key Fragmentation Pathways: The fragmentation of chromene and coumarin derivatives often involves characteristic losses.[12][13]

-

Molecular Ion (M⁺): m/z = 206

-

Loss of a hydroxyl radical (-•OH): [M - 17]⁺ → m/z = 189

-

Loss of carbon monoxide (-CO): [M - 28]⁺ → m/z = 178. This is a common fragmentation for pyrone-type rings.[12]

-

Loss of a carboxyl radical (-•COOH): [M - 45]⁺ → m/z = 161

-

Loss of CO₂ from the carboxylic acid: [M - 44]⁺ → m/z = 162

Figure 2. Proposed key fragmentation pathways for the title compound in EI-MS.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a cohesive and definitive structural confirmation of this compound. ¹H and ¹³C NMR elucidate the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of essential carboxylic acid, ether, and aromatic functional groups, while mass spectrometry verifies the molecular weight and offers insight into structural stability. This comprehensive spectral guide serves as an authoritative resource for researchers, ensuring confidence in the identity and quality of this versatile chemical intermediate for its application in scientific research and development.

References

-

Coumarin - an overview . ScienceDirect Topics. [Link]

-

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

-

Vibrational Spectra and Electronic Structural Studies of Some Coumarins . International Journal of Research in Engineering and Science (IJRES). [Link]

-

FT-IR spectra of the obtained coumarin derivatives . ResearchGate. [Link]

-

Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and . The Royal Society of Chemistry. [Link]

-

Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra . Authorea. [Link]

-

Infra red spectrum reaction monitoring Coumarin derivative . YouTube. [Link]

-

Coumarin . NIST WebBook. [Link]

-

Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids . MDPI. [Link]

-

Supporting Information for Stable carboxylic acid derivatized alkoxy silanes . The Royal Society of Chemistry. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy . NMR Spectra. [Link]

-

Infrared (IR) Spectroscopy . Mansoura University. [Link]

-

Fragmentation patterns in the mass spectra of organic compounds . Chemguide. [Link]

-

Infrared spectra and structure of molecular complexes of aromatic acids . ResearchGate. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids . University of Colorado Boulder. [Link]

-

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide . MDPI. [Link]

-

2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade . Organic Chemistry Portal. [Link]

-

Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... . ResearchGate. [Link]

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS . Bentham Science. [Link]

-

Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds . ResearchGate. [Link]

-

Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes . PMC - NIH. [Link]

Sources

- 1. This compound | 57543-62-1 | Benchchem [benchchem.com]

- 2. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. ijres.org [ijres.org]

- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. benthamopen.com [benthamopen.com]

- 13. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Chromene-3-Carboxylic Acids: A Technical Guide for Drug Discovery

Abstract

The chromene scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. Among these, chromene-3-carboxylic acids and their analogues have emerged as a particularly promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and prospective applications of chromene-3-carboxylic acids for researchers, scientists, and professionals in drug development. We will delve into their diverse roles as anticancer, antimicrobial, and anti-inflammatory agents, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Chromene Core in Medicinal Chemistry

Chromenes, bicyclic oxygen-containing heterocycles, are widely distributed in nature and form the backbone of many biologically active molecules.[1] The inherent structural features of the chromene nucleus make it an attractive scaffold for the design of novel therapeutic agents. The addition of a carboxylic acid moiety at the 3-position significantly influences the molecule's physicochemical properties and biological activity, opening avenues for diverse therapeutic applications.[2] This guide will focus on the synthesis and burgeoning therapeutic landscape of these versatile compounds.

Synthetic Strategies for Chromene-3-Carboxylic Acids

The efficient synthesis of chromene-3-carboxylic acids is crucial for exploring their therapeutic potential. Several synthetic methodologies have been developed, often involving multi-component reactions that offer high efficiency and molecular diversity.

A notable and innovative approach involves a solvent-controlled and rhodium(III)-catalyzed redox-neutral C-H activation/[3 + 3] annulation cascade.[3][4] This method utilizes N-phenoxyacetamides and methyleneoxetanones as substrates to construct the 2H-chromene-3-carboxylic acid framework with high regioselectivity and broad substrate compatibility.[3][4]

Experimental Protocol: Rhodium-Catalyzed Synthesis of 2H-Chromene-3-Carboxylic Acids[3][4]

This protocol outlines a general procedure for the synthesis of 2H-chromene-3-carboxylic acids via a rhodium-catalyzed C-H activation/annulation cascade.

Materials:

-

N-phenoxyacetamide derivative (1.0 equiv)

-

Methyleneoxetanone derivative (1.2 equiv)

-

[Cp*RhCl₂]₂ (2.5 mol%)

-

CsOAc (2.0 equiv)

-

Anhydrous acetonitrile (MeCN)

Procedure:

-

To an oven-dried reaction tube, add the N-phenoxyacetamide derivative, methyleneoxetanone derivative, [Cp*RhCl₂]₂, and CsOAc.

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add anhydrous acetonitrile via syringe.

-

Seal the tube and place it in a preheated oil bath at 60 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2H-chromene-3-carboxylic acid.

Diagram: Synthetic Workflow

Caption: Rhodium-catalyzed synthesis workflow.

Therapeutic Applications of Chromene-3-Carboxylic Acid Derivatives

Derivatives of chromene-3-carboxylic acid have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new drugs.

Anticancer Activity

The chromene scaffold is a recurring motif in a multitude of natural and synthetic compounds exhibiting potent anticancer properties.[5][6] Chromene-3-carboxylic acid derivatives are no exception and have shown significant cytotoxic effects against various cancer cell lines.[7][8]

Some derivatives have been reported to induce apoptosis, trigger cell cycle arrest, and disrupt microtubule polymerization in cancer cells.[5] For instance, certain 4H-chromene derivatives have been shown to be effective against triple-negative breast cancer (TNBC) cells by disrupting microtubule organization.[5] Furthermore, lanthanide complexes of coumarin-3-carboxylic acid have exhibited antiproliferative activity against the K-562 leukemia cell line.[2]

Table 1: Anticancer Activity of Selected Chromene Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-thiazole coumarin analog (13f) | EAC (Ehrlich Ascites Carcinoma) | 11.4 | [9] |

| Quinoline-thiazole coumarin analog (13f) | DLA (Dalton's Lymphoma Ascites) | 15.3 | [9] |

| 3-Oxo-3H-benzo[f]chromene-2-carboxamide (5e) | A549 (Non-small cell lung cancer) | 2.5 ± 0.3 | [8] |

| 3-Oxo-3H-benzo[f]chromene-2-carboxamide (5e) | NCI-H460 (Non-small cell lung cancer) | 3.1 ± 0.4 | [8] |

| Chromene derivative 2 | HT-29 (Human colon cancer) | > Doxorubicin | [7] |

| Chromene derivative 5 | HepG-2 (Liver cancer) | > Doxorubicin | [7] |

Diagram: Simplified Anticancer Mechanism

Caption: Potential anticancer mechanisms.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Chromene derivatives have shown considerable promise in this area, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12]

The mechanism of their antimicrobial action is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, thereby disrupting DNA replication and cell division.[10] Some derivatives can also compromise bacterial membrane integrity, leading to cell lysis.[10] Notably, certain 2H-chromene-3-carboxamides have demonstrated better activity against Bacillus cereus than the standard drug streptomycin.[13]

Table 2: Antimicrobial Activity of Selected Chromene Derivatives

| Compound | Microorganism | MIC (mg/mL) | Reference |

| 2H-chromene-3-carboxamide (3a) | Bacillus cereus | 0.062 | [13] |

| 2H-chromene-3-carboxamide (3c) | Bacillus cereus | 0.062 | [13] |

| 2H-chromene-3-carboxamide (4c) | Bacillus cereus | 0.062 | [13] |

| Streptomycin (Reference) | Bacillus cereus | 0.125 | [13] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

Test compound (Chromene-3-carboxylic acid derivative)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Chromene derivatives have been investigated for their anti-inflammatory properties, with several compounds showing promising activity.[14][15][16][17] Some derivatives have been found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE₂).[17] For example, certain 4H-chromene and chromeno[2,3-b]pyridine derivatives have exhibited potent inhibition of tumor necrosis factor-α (TNF-α)-induced nitric oxide production.[17]

Future Perspectives and Conclusion

Chromene-3-carboxylic acids and their derivatives represent a versatile and promising class of compounds for drug discovery. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific therapeutic targets.

-

Mechanism of Action Elucidation: To gain a deeper understanding of the molecular pathways through which these compounds exert their effects.

-

In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.

References

-

Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892–3896. [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... Retrieved from [Link]

-

De La Salle University. (n.d.). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Retrieved from [Link]

-

Scientific.Net. (n.d.). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Retrieved from [Link]

-

Al-Warhi, T., Sabt, A., El-Gamal, M. I., Anzonera, M. J. L., Gabor, M., El-Gamal, M. I., ... & Abdel-Maksoud, M. S. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 27(19), 6519. [Link]

-

Journal of Pharmaceutical Negative Results. (2023). Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. Journal of Pharmaceutical Negative Results, 14(3), 4220-4230. [Link]

-

Iacovita, C., Imre, E., Gîvan, F., Farcaş, A., Oprean, C., & Tiperciuc, B. (2021). Development of new 5-(chromene-3-yl)methylene-2,4-thiazolidinediones as antimicrobial agents. Clujul Medical, 94(1), 59–67. [Link]

-

Bentham Science. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][9]Oxazines, and Chromeno[2,3-d]Pyrimidines. Anti-Cancer Agents in Medicinal Chemistry, 23(1), 108-121. [Link]

-

ResearchGate. (n.d.). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. Retrieved from [Link]

-

Afifi, T. H., Okasha, R. M., Ahmed, H. E., Ilaš, J., Saleh, T., & Abd-El-Aziz, A. S. (2018). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Journal of Photochemistry and Photobiology B: Biology, 183, 234–244. [Link]

-

ResearchGate. (n.d.). New 2H-chromene-3-carboxamide derivatives: Design, synthesis and use as inhibitors of hMAO. Retrieved from [Link]

-

Eshghi, H., Pirani, F., & Khoshnevis, M. (2021). Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. In Topics in Heterocyclic Chemistry (Vol. 8, pp. 239-304). Bentham Science Publishers. [Link]

-

Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Z. (2016). Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. Molecules, 21(11), 1481. [Link]

-

Semantic Scholar. (n.d.). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(5), 1185-1205. [Link]

-

Lee, J. H., Kim, J. S., Kwon, Y. S., & Kim, Y. K. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1641. [Link]

-

ResearchGate. (n.d.). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][9]Oxazines, and Chromeno[2,3-d]Pyrimidines. Retrieved from [Link]

- Google Patents. (n.d.). WO2004087687A1 - Chromene derivatives as anti-inflammatory agents.

-

ResearchGate. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]

-

Sharma, A., Kumar, V., Kumar, S., & Singh, N. (2018). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 42(1), 312-322. [Link]

-

Semantic Scholar. (n.d.). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. Retrieved from [Link]

Sources

- 1. Chapter - Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives | Bentham Science [benthamscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]

- 8. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Development of new 5-(chromene-3-yl)methylene-2,4-thiazolidinediones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dlsu.edu.ph [dlsu.edu.ph]

- 14. WO2004087687A1 - Chromene derivatives as anti-inflammatory agents - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives | Semantic Scholar [semanticscholar.org]

Review of 6-Methoxy-2H-chromene-3-carboxylic acid literature

An In-Depth Technical Guide to 6-Methoxy-2H-chromene-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Introduction: The Chromene Scaffold in Medicinal Chemistry

The chromene (or benzopyran) ring system is a privileged scaffold in drug discovery, appearing as a core structural component in numerous natural products and synthetic molecules with significant pharmacological properties.[1][2] These oxygen-containing heterocyclic compounds are capable of interacting with a diverse array of cellular targets, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3]

This guide focuses on a specific, highly functionalized derivative: This compound . The presence of the methoxy group at the 6-position and the carboxylic acid at the 3-position provides a unique electronic and structural profile, making it a versatile building block for the synthesis of more complex, biologically active compounds.[4] For researchers and drug development professionals, understanding the synthesis, reactivity, and pharmacological profile of this molecule is crucial for harnessing its potential in creating next-generation therapeutics.

PART 1: Synthesis and Physicochemical Characterization

The synthesis of this compound can be approached through several routes. The choice of method often depends on the desired scale, available precursors, and required purity.

Synthetic Methodologies

Two primary strategies for its synthesis are prevalent in the literature: classical base-catalyzed carboxylation and modern transition-metal-catalyzed annulation.

A. Base-Catalyzed Carboxylation

A common and scalable laboratory method involves the direct carboxylation of 6-methoxy-2H-chromene using carbon dioxide in the presence of a suitable base.[4] This reaction is a key step that introduces the carboxylic acid moiety at the desired 3-position of the chromene ring.

Experimental Protocol: Base-Catalyzed Carboxylation [4]

-

Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-2H-chromene and a base (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) in a dry, high-boiling point solvent such as anisole. The use of dry solvents is critical to prevent quenching of the reactive intermediates.

-

Carboxylation: Bubble carbon dioxide (CO2) gas through the stirred reaction mixture at room temperature. Alternatively, a solid CO2 source can be added portion-wise.

-

Reaction Monitoring: The reaction is typically stirred at ambient or slightly elevated temperatures. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is acidified to protonate the carboxylate salt, causing the product to precipitate.

-

Purification: The crude product can be isolated by filtration and purified further by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

B. Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation

A more advanced and efficient route involves a rhodium(III)-catalyzed cascade reaction. This method utilizes N-phenoxyacetamides and methyleneoxetanones to construct the chromene ring system in a redox-neutral manner.[5] This C-H activation strategy offers high regioselectivity and broad substrate compatibility, representing a modern approach to synthesizing 2H-chromene-3-carboxylic acids.[5] The reaction proceeds through a five-membered rhodacycle intermediate, and electron-donating groups, such as the methoxy group on the phenoxy precursor, have been shown to enhance reaction yields.[5]

General Synthesis Workflow Diagram

Caption: Key synthetic routes to the target compound.

Physicochemical and Spectroscopic Data

The structural features of this compound give rise to distinct physical and spectroscopic properties.

| Property | Value / Description | Reference |

| Molecular Formula | C₁₁H₁₀O₄ | [6][7] |

| Molecular Weight | 206.19 g/mol | [4][6][7] |

| Physical Form | Solid | [4][6] |

| Purity | Typically >97% (commercial) | [6] |

| ¹H NMR (inferred) | Aromatic protons: ~7.0-8.0 ppm; Methoxy singlet: ~3.8 ppm | [4] |

| Mass Spec (inferred) | [M-H]⁻ at m/z 206.05 | [4] |

PART 2: Pharmacological Profile and Biological Activities

The 6-methoxy-chromene scaffold is a cornerstone for developing molecules with a wide range of biological activities. The carboxylic acid function at the 3-position provides a key interaction point for biological targets and a handle for further chemical modification.

Summary of Biological Activities

| Activity Type | Mechanism / Description | Key Findings | Reference |

| Anti-inflammatory | Downregulation of inflammatory cytokines via inhibition of the P2Y6 receptor. | Significantly reduced inflammation in a mouse model of acute lung injury. | [4] |

| Anticancer | Inhibition of cancer cell proliferation. | Demonstrated an IC₅₀ value of 8.01 µM against MCF-7 breast cancer cells. | [4] |

| Antioxidant | Scavenges free radicals and enhances the activity of antioxidant enzymes. | N-alkyl amide derivatives showed potent antioxidant activity in rat brain homogenates. | [4][8] |

| Antimicrobial | Effective against both Gram-positive and Gram-negative bacteria. | Significant Minimum Inhibitory Concentration (MIC) values reported. | [4] |

| ROCK2 Inhibition | Derivatives act as potent and isoform-selective inhibitors of Rho-associated coiled-coil containing protein kinase 2. | An amide derivative showed an IC₅₀ of 3 nM for ROCK2 with 22.7-fold selectivity over ROCK1. | [9] |

Anti-inflammatory Mechanism of Action

Recent studies have elucidated the anti-inflammatory effects of this compound, highlighting its role as an inhibitor of the P2Y6 receptor.[4] This receptor is a G-protein coupled receptor involved in inflammatory signaling pathways. By blocking its activation, the compound can effectively downregulate the production of inflammatory cytokines, thereby mitigating the inflammatory response.[4]

Signaling Pathway Diagram: P2Y6 Receptor Inhibition

Caption: Inhibition of the P2Y6 inflammatory pathway.

Anticancer Potential

The chromene nucleus is a well-established scaffold for the development of potent antitumor agents.[10] Derivatives of this compound have demonstrated significant antiproliferative activity against various human cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116).[4][10] The specific compound, this compound, was reported to have an IC₅₀ value of 8.01 µM against MCF-7 cells, indicating its potential as a lead compound for anticancer drug development.[4] Further studies on related benzo[f]chromene derivatives have shown they can induce apoptosis and cell cycle arrest in cancer cells.[11]

PART 3: Application in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile chemical scaffold. The carboxylic acid group is an ideal starting point for creating libraries of derivatives, such as amides and esters, to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Case Study: Development of Isoform-Selective ROCK2 Inhibitors

Rho-associated kinases (ROCK1 and ROCK2) are critical regulators of cellular processes, but their high homology makes developing isoform-selective inhibitors challenging.[9] Starting from a chroman-based scaffold (the saturated version of chromene), researchers synthesized a series of amide derivatives. One standout compound, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, demonstrated remarkable potency with an IC₅₀ of 3 nM for ROCK2 and over 22-fold selectivity against ROCK1.[9] Molecular docking studies revealed that specific hydrophobic interactions and a key residue difference (Lys105 in ROCK1 vs. Lys121 in ROCK2) were responsible for this high potency and selectivity.[9] This work exemplifies how the 6-methoxy-chromene core can be systematically modified to achieve highly specific and potent drug candidates.

Protocol: MTT Assay for Antiproliferative Activity

To evaluate the anticancer potential of compounds derived from this scaffold, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a standard and reliable method.[10]

Experimental Protocol: MTT Cell Viability Assay [10]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound or its derivatives) in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Vinblastine).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Conclusion

This compound is more than just a single chemical entity; it is a foundational platform for innovation in medicinal chemistry. Its straightforward synthesis, combined with the diverse biological activities of its derivatives, makes it a highly attractive starting point for drug discovery programs. From potent and selective enzyme inhibitors to broad-spectrum anticancer and anti-inflammatory agents, the therapeutic possibilities stemming from this scaffold are vast. As research continues to uncover new biological targets and synthetic methodologies, the importance of the 6-methoxy-chromene nucleus in the development of novel therapeutics is set to grow even further.

References

- Benchchem. (n.d.). This compound | 57543-62-1.

-

Fatimah, H., et al. (2011). 6-Methoxy-4-methyl-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o136. [Link]

-

Abdel-Wahab, B. F., et al. (2017). Synthesis, Molecular Properties and Evaluation of the Antitumor Activity of 2-Amino-6-Methoxy-4H-Benzo[h]Chromenes, 6-Methoxy-2-Oxo-2HBenzo[ h]Chromene. Letters in Drug Design & Discovery, 14(10). [Link]

-

Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382-1390. [Link]

-

Semantic Scholar. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. [Link]

-

Oh, H., et al. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Archives of Pharmacal Research, 29(3), 183-187. [Link]

-

Kempen, I., et al. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. Natural Product Reports, 35(10), 1064-1090. [Link]

-

Anilkumar, G. S., & Gomas, F. P. (2018). Pharmacological activities of chromene derivatives: An overview. Asian Journal of Pharmaceutical and Clinical Research, 11(1), 59-65. [Link]

-

Mohamed, H. M., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 27(21), 7205. [Link]

-

Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892-3896. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... [Link]

-

Liu, X.-H., et al. (2012). 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[4][9][10]thiadiazol-2-yl)-amide. Molbank, 2012(1), M762. [Link]

-

Liu, X. H., et al. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. European Journal of Medicinal Chemistry, 81, 240-247. [Link]

-

Sharma, P., & Sharma, R. (2019). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 12(9), 4569-4576. [Link]

Sources

- 1. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 2. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]

- 3. rjptonline.org [rjptonline.org]

- 4. This compound | 57543-62-1 | Benchchem [benchchem.com]

- 5. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects | MDPI [mdpi.com]

Discovery and history of 6-Methoxy-2H-chromene-3-carboxylic acid

An In-Depth Technical Guide to 6-Methoxy-2H-chromene-3-carboxylic acid: Synthesis, Characterization, and Biological Significance

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The chromene scaffold is a privileged structure found in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2] This document delves into the historical context of its structural class, details established and modern synthetic methodologies, outlines key characterization protocols, and explores its known biological functions and therapeutic potential. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile molecular entity.

Introduction: The Chromene Scaffold in Drug Discovery

The chromene, or benzopyran, ring system is a foundational motif in organic and medicinal chemistry.[1][2] Compounds incorporating this scaffold are abundant in nature and exhibit a remarkable diversity of biological functions, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4] The 2H-chromene isomer, in particular, serves as a core component in many bioactive molecules. The addition of a carboxylic acid group at the 3-position and a methoxy group at the 6-position creates this compound (C₁₁H₁₀O₄, M.W. 206.19 g/mol ), a molecule with a unique electronic and steric profile that allows it to interact with various biological targets.[3][5][6] Its history is not one of a singular discovery event but is intertwined with the development of synthetic methods for constructing functionalized chromene systems.

Evolution of Synthetic Strategies

The synthesis of this compound and its analogs has evolved from classic condensation reactions to sophisticated transition-metal-catalyzed methodologies. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific functional groups.

Foundational Synthesis: The Knoevenagel Condensation

A primary and highly effective route for constructing the 2H-chromene ring is the Knoevenagel condensation.[7] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[7] In the context of our target molecule, this typically involves the reaction of a substituted salicylaldehyde with an active methylene compound like diethyl malonate, followed by hydrolysis.

The key starting material is 4-methoxysalicylaldehyde. The reaction is catalyzed by a weak base, such as piperidine, which is crucial for deprotonating the active methylene compound without inducing self-condensation of the aldehyde.[7][8]

Diagram 1: Knoevenagel Condensation Workflow

A generalized workflow for the synthesis of the target compound via Knoevenagel condensation and subsequent hydrolysis.

Indirect Routes via Pechmann Condensation

While the Pechmann condensation directly yields coumarins (2-oxo-2H-chromenes), it is a cornerstone of benzopyran chemistry discovered by Hans von Pechmann.[9][10] This acid-catalyzed reaction condenses a phenol with a β-keto ester.[9] For derivatives of the target molecule, 4-methoxyphenol could be reacted with a suitable β-keto ester under harsh acidic conditions (e.g., H₂SO₄, AlCl₃) to form a 6-methoxycoumarin.[9][11] While not a direct path to the 2H-chromene, this method is historically significant and essential for creating related compound libraries.

Modern Approaches: Rhodium(III)-Catalyzed C-H Activation

Recent advances have introduced highly efficient and elegant methods for synthesizing 2H-chromene-3-carboxylic acids. One notable example is a rhodium(III)-catalyzed redox-neutral C-H activation/[3+3] annulation cascade.[12][13] This state-of-the-art methodology utilizes N-phenoxyacetamides and methyleneoxetanones as substrates.[12][13] The reaction proceeds under mild conditions and demonstrates broad substrate compatibility and excellent regioselectivity.[12] This represents the frontier of synthetic efficiency, allowing for the construction of the complex chromene core in a single, atom-economical step.[13]

Diagram 2: Mechanism of Knoevenagel Condensation

A simplified mechanistic pathway for the formation of the coumarin ester precursor via Knoevenagel condensation.

Experimental Protocols & Characterization

Protocol: Knoevenagel Synthesis of Ethyl 2-oxo-6-methoxy-2H-chromene-3-carboxylate

This protocol describes the synthesis of the ester precursor to the final acid.

-

Reaction Setup: To a solution of 4-methoxysalicylaldehyde (1.0 eq.) and diethyl malonate (1.1 eq.) in absolute ethanol (20 mL/g of aldehyde), add piperidine (0.1 eq.) as a catalyst.

-

Reflux: Heat the reaction mixture to reflux (approximately 70-80 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[14]

-

Workup: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum.

-

Precipitation: Pour the concentrated reaction mixture slowly into a beaker of crushed ice with constant stirring.

-